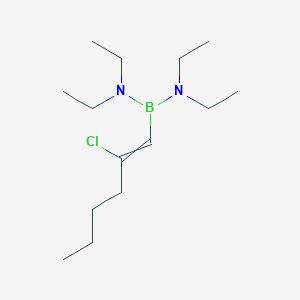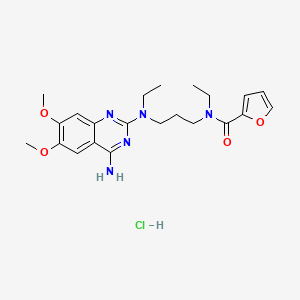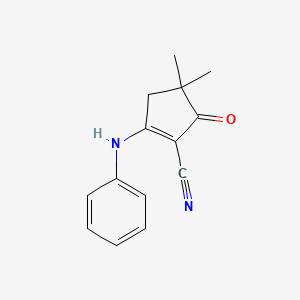
2-(3-Ethylphenoxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Ethylphenoxy)quinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry. The compound features a quinoline core with a 3-ethylphenoxy substituent, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2-(3-Ethylphenoxy)quinoline, can be achieved through various methods. Common synthetic routes include:
Skraup Synthesis: This method involves the reaction of aniline, glycerol, and an oxidizing agent in the presence of concentrated sulfuric acid.
Doebner-Von Miller Synthesis: This method uses α,β-unsaturated carbonyl compounds and anilines.
Friedländer Synthesis: This involves the condensation of 2-aminobenzaldehyde with a carbonyl compound.
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic systems and green chemistry approaches to enhance yield and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are commonly used .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Ethylphenoxy)quinoline can undergo various chemical reactions, including:
Electrophilic Substitution: Similar to benzene and pyridine, quinoline derivatives can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The presence of the nitrogen atom in the quinoline ring allows for nucleophilic substitution reactions.
Oxidation and Reduction: Quinoline derivatives can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Nucleophilic Substitution: Reagents like alkyl halides and thiols are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions used. For example, electrophilic substitution can yield halogenated or nitrated quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-(3-Ethylphenoxy)quinoline has several applications in scientific research, including:
Medicinal Chemistry: Quinoline derivatives are explored for their potential as antimalarial, anticancer, antibacterial, and antiviral agents.
Biological Studies: The compound can be used to study various biological pathways and molecular targets due to its bioactive properties.
Industrial Applications: Quinoline derivatives are used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Ethylphenoxy)quinoline involves its interaction with specific molecular targets. Quinoline derivatives can act by:
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound with a simpler structure.
2-Phenylquinoline: A derivative with a phenyl substituent.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position.
Uniqueness: 2-(3-Ethylphenoxy)quinoline is unique due to the presence of the 3-ethylphenoxy substituent, which can enhance its biological activity and specificity compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
65126-53-6 |
|---|---|
Molekularformel |
C17H15NO |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
2-(3-ethylphenoxy)quinoline |
InChI |
InChI=1S/C17H15NO/c1-2-13-6-5-8-15(12-13)19-17-11-10-14-7-3-4-9-16(14)18-17/h3-12H,2H2,1H3 |
InChI-Schlüssel |
DYQDXRIVUJKEDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)OC2=NC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14498682.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt](/img/structure/B14498694.png)








